3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

Chemical Synthesis Quality Control Procurement Specifications

This 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is a bifunctional isoxazole scaffold for medicinal chemistry. The electrophilic chloromethyl group at the 3-position enables efficient conjugation with amines, thiols, or hydroxyl groups, while the 5-cyclopentyl substituent imparts steric bulk and lipophilicity that can improve bioavailability and target engagement. It is a critical building block for kinase inhibitor optimization, with structurally related 5-cyclopentyl-isoxazole derivatives demonstrating nanomolar potency against B-Raf kinase. Supplied at 92% purity for Research Use Only, this compound ensures stoichiometric precision for reproducible library synthesis. Do not substitute with regioisomers like 3-cyclopentyl-5-chloromethyl isoxazole, which have entirely distinct reactivity profiles.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1514651-23-0
Cat. No. B2457060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole
CAS1514651-23-0
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=NO2)CCl
InChIInChI=1S/C9H12ClNO/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6H2
InChIKeyVCZVIDFMXJNDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole (CAS 1514651-23-0): Sourcing Specifications and Core Structural Profile


3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole (CAS 1514651-23-0) is a heterocyclic organic compound within the isoxazole class, characterized by a central 1,2-oxazole ring bearing a reactive chloromethyl substituent at the 3-position and a cyclopentyl group at the 5-position . Isoxazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry and drug discovery, due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks . This compound is supplied for Research Use Only (RUO) with a purity specification of 92% as documented by a major commercial vendor . Its primary value proposition lies in its dual functionality: the chloromethyl group serves as an electrophilic handle for nucleophilic substitution, enabling conjugation with amines, thiols, or hydroxyl groups, while the cyclopentyl moiety contributes to favorable lipophilicity and steric properties that can modulate bioavailability and target engagement in downstream analogs .

Why 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole Cannot Be Readily Substituted with General Isoxazole Analogs


In procurement contexts, substituting one isoxazole derivative for another without rigorous justification introduces substantial risk to synthetic route reproducibility and downstream biological outcomes. The isoxazole scaffold is highly sensitive to both substitution pattern and substituent identity; even seemingly conservative changes can dramatically alter reactivity, physicochemical properties, and biological performance. The target compound bears a chloromethyl group at the 3-position—an electrophilic center susceptible to nucleophilic displacement under controlled conditions—while the 5-position is occupied by a cyclopentyl ring, which confers distinct steric bulk and lipophilicity relative to analogs bearing smaller alkyl groups (e.g., methyl or isopropyl) or aromatic substituents (e.g., phenyl) . Furthermore, regioisomeric variations (e.g., 3-cyclopentyl-5-chloromethyl isoxazole, CAS 64988-75-6) represent entirely distinct chemical entities with non-interchangeable reactivity profiles and divergent synthetic utility . Quantitative evidence presented in Section 3 substantiates the position-dependent activity differences that preclude generic substitution.

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole: Quantitative Differentiation Evidence Guide for Scientific Selection


Commercial Purity Benchmark: 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole Versus Alternative Vendor Offerings

The 3-(chloromethyl)-5-cyclopentyl-1,2-oxazole product available through major commercial channels is specified at a purity of 92% . This represents a defined, vendor-verified purity level that provides a procurement baseline for synthetic reproducibility. In contrast, alternative supplier listings for this same CAS number do not disclose purity specifications in their public product data, precluding direct quality comparison and introducing sourcing uncertainty . For researchers requiring material of known composition for sensitive transformations, the availability of a vendor-specified purity metric enables informed procurement decisions and reduces the risk of batch-to-batch variability that could compromise synthetic yield or downstream assay reliability.

Chemical Synthesis Quality Control Procurement Specifications Building Block Sourcing

Cyclopentyl-Isoxazole Scaffold Affinity: Quantitative Evidence from Kinase Binding Assays

Compounds containing the 5-cyclopentyl-isoxazole moiety have demonstrated nanomolar binding affinity against clinically relevant kinase targets, establishing the cyclopentyl substitution pattern as a validated design element for achieving target engagement. A urea-linked derivative incorporating the 5-cyclopentyl-isoxazol-3-yl substructure (US9730937, Example 135) exhibited a Kd value of <250 nM against B-Raf [V600E] kinase in competition binding assays [1]. In a related cell-based assay, a structurally similar 5-cyclopentyl-isoxazole-containing compound (PubChem CID 56953739) showed an IC50 of 134 nM against A-375 cells, a human melanoma line harboring the B-Raf V600E mutation [2]. These data collectively demonstrate that the cyclopentyl substitution at the isoxazole 5-position—identical to that in the target compound—is compatible with high-affinity target binding. While direct activity data for the specific chloromethyl analog is not available, the scaffold class-level evidence supports its utility as a precursor for constructing bioactive molecules with validated kinase targeting potential.

Kinase Inhibition Drug Discovery Medicinal Chemistry Target Engagement SAR

Positional Regioisomerism: Reactivity Divergence Between 3-Chloromethyl and 5-Chloromethyl Isoxazole Analogs

The target compound, 3-(chloromethyl)-5-cyclopentyl-1,2-oxazole (CAS 1514651-23-0), and its regioisomer 5-(chloromethyl)-3-cyclopentyl-1,2-oxazole (CAS 64988-75-6) represent chemically distinct entities that cannot be used interchangeably in synthetic protocols . The position of the chloromethyl substituent relative to the cyclopentyl group dictates electrophilic reactivity, nucleophilic accessibility, and the stereoelectronic environment of the substitution site. In 3-chloromethyl isoxazoles, the reactive center is adjacent to the ring nitrogen, which influences the electronics of nucleophilic displacement reactions. In contrast, the 5-chloromethyl regioisomer positions the electrophile adjacent to the ring oxygen, resulting in different reaction kinetics and product outcomes. This regioisomeric distinction is critical for medicinal chemistry efforts where precise spatial orientation of substituents determines target binding: literature evidence demonstrates that the position of substituents on the isoxazole ring directly influences biological activity, with 3-aryl-5-substituted isoxazoles displaying significantly different activity profiles compared to their 5-aryl-3-substituted counterparts, as exemplified by neuroprotective EC50 values of ~0.3 μM for the active regioisomer series versus lower activity in alternative substitution patterns [1].

Regioselective Synthesis Chemical Reactivity Building Block Selection Synthetic Planning

Procurement-Relevant Application Scenarios for 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole


Synthesis of 5-Cyclopentyl-Isoxazole Pharmacophores via Nucleophilic Displacement

The chloromethyl group at the 3-position enables conjugation with diverse nucleophiles (amines, thiols, phenols, carboxylates) to generate amide, amine, ether, or thioether-linked derivatives. This chemistry is directly applicable to constructing focused libraries of 5-cyclopentyl-isoxazole-containing compounds for medicinal chemistry screening programs . The established nanomolar potency of structurally related 5-cyclopentyl-isoxazole derivatives against B-Raf kinase (Kd <250 nM) provides a validated rationale for using this building block in kinase inhibitor optimization campaigns [1].

Precursor for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol via Hydrolysis

Hydrolytic displacement of the chloromethyl group yields (5-cyclopentyl-1,2-oxazol-3-yl)methanol (CAS 1503814-28-5), a versatile intermediate bearing a hydroxymethyl handle suitable for further derivatization through esterification, etherification, or oxidation . This transformation provides a synthetic route to an expanded set of 3-substituted isoxazole derivatives while retaining the cyclopentyl group that contributes to favorable lipophilicity and metabolic stability profiles .

Quality-Controlled Procurement for Reproducible Synthetic Chemistry

For researchers requiring material of defined composition, the availability of vendor-specified 92% purity supports batch-to-batch consistency in synthetic transformations where stoichiometric precision affects yield and product purity. This is particularly relevant for multistep syntheses where impurity accumulation can degrade final compound quality and confound biological assay interpretation.

SAR Studies Investigating Cyclopentyl Versus Alternative Alkyl/Aryl Substitutions

The cyclopentyl group at the 5-position provides a defined steric and lipophilic profile that can be systematically compared to analogs bearing smaller alkyl groups (methyl, ethyl, isopropyl) or aromatic rings (phenyl, substituted phenyl) . Such structure-activity relationship (SAR) investigations are essential for optimizing drug-like properties including membrane permeability, metabolic stability, and off-target selectivity profiles.

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